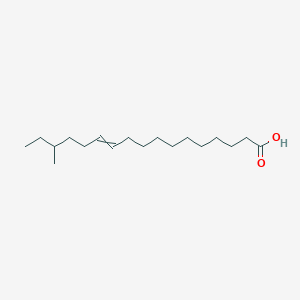

15-Methylheptadec-11-enoic acid

Description

Significance of Methyl-Branched Fatty Acids in Biological Systems

Methyl-branched fatty acids (BCFAs) are integral components of cell membranes, particularly in bacteria, where they play a crucial role in regulating membrane fluidity. nih.govacs.org The position of the methyl group, typically on the penultimate (iso) or antepenultimate (anteiso) carbon, influences the physical properties of the membrane, allowing organisms to adapt to diverse environmental conditions such as temperature and pressure. nih.gov In addition to their structural roles, BCFAs are involved in various biological activities, including acting as precursors for the biosynthesis of other complex lipids. nih.gov In humans, BCFAs are consumed in the diet, primarily from ruminant products like milk and meat, and have been linked to beneficial health effects, including anti-inflammatory and anti-cancer properties. acs.orgmdpi.com

Unique Structural Attributes of 15-Methylheptadec-11-enoic acid

The structure of this compound is notable for three key features: an eighteen-carbon backbone (heptadecanoic acid), a methyl group at the 15th position, and a single double bond at the 11th position. This combination distinguishes it from the more common saturated iso and anteiso fatty acids. The placement of the methyl group at the ω-3 position (the third carbon from the methyl end) is a defining characteristic. The presence of the unsaturation at the eleventh carbon introduces a kink in the acyl chain, which would be expected to further influence membrane fluidity and the molecule's three-dimensional structure.

Table 1: Structural Comparison of this compound and Related Fatty Acids

| Feature | This compound | anteiso-Heptadecanoic acid (a17:0) | Oleic acid (18:1 n-9) |

| Total Carbons | 18 | 17 | 18 |

| Methyl Branch Position | C-15 | C-14 | None |

| Double Bond Position | C-11 | None | C-9 |

| Saturation | Monounsaturated | Saturated | Monounsaturated |

Historical Context of Research on Analogous Lipids

The study of fatty acids has a rich history, with the initial recognition of fats as a source of energy and fat-soluble vitamins in the early 20th century. researchgate.netnih.gov A pivotal moment came in 1929 when George and Mildred Burr demonstrated that certain fatty acids are essential nutrients, a discovery that opened the door to understanding the diverse roles of these molecules. researchgate.netnih.gov Research into branched-chain fatty acids began to gain traction with the study of bacteria, where these lipids are particularly abundant. asm.orgnih.govnih.gov Early investigations focused on the biosynthesis and function of saturated iso and anteiso fatty acids, establishing their importance in microbial physiology. asm.orgsemanticscholar.org The study of unsaturated fatty acids also has a long history, with a primary focus on straight-chain variants like oleic and linoleic acid. However, the intersection of these two areas—branched and unsaturated fatty acids—remains a less explored frontier.

Research Gaps and Rationale for Focused Investigation

Despite the foundational knowledge of branched-chain and unsaturated fatty acids, significant research gaps exist concerning molecules like this compound. The biosynthesis pathway for such a fatty acid with a methyl group distant from the terminal end and an unsaturation in the middle of the chain is not well-established. While the synthesis of iso and anteiso fatty acids from branched-chain amino acid precursors is understood, the origin of a methyl group at the 15th position of an 18-carbon chain is unclear. mdpi.com

Furthermore, the specific biological functions and natural occurrences of this compound are largely unknown. Its unique structure suggests it may possess novel properties related to membrane dynamics or cell signaling. The combination of a methyl branch and a double bond could impart distinct physical characteristics compared to more common fatty acids.

A focused investigation into this compound is warranted to:

Elucidate its biosynthetic pathway and the enzymes involved.

Determine its natural distribution in various organisms and ecosystems.

Characterize its physical properties and its influence on lipid bilayer structure.

Explore its potential biological activities and physiological roles.

Addressing these research questions would not only fill a knowledge gap in lipid biochemistry but also potentially uncover new bioactive molecules with applications in various fields. The study of such atypical fatty acids pushes the boundaries of our understanding of lipid diversity and function.

Structure

3D Structure

Properties

CAS No. |

402716-54-5 |

|---|---|

Molecular Formula |

C18H34O2 |

Molecular Weight |

282.5 g/mol |

IUPAC Name |

15-methylheptadec-11-enoic acid |

InChI |

InChI=1S/C18H34O2/c1-3-17(2)15-13-11-9-7-5-4-6-8-10-12-14-16-18(19)20/h9,11,17H,3-8,10,12-16H2,1-2H3,(H,19,20) |

InChI Key |

BRRCMKRBCYWRCR-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CCC=CCCCCCCCCCC(=O)O |

Origin of Product |

United States |

Occurrence, Distribution, and Isolation Methodologies for 15 Methylheptadec 11 Enoic Acid

Natural Sources and Ecological Niches

Detailed information regarding the specific natural sources of 15-Methylheptadec-11-enoic acid is limited in current scientific literature. However, the structural characteristics of the molecule—a C17 fatty acid with a methyl branch and a single double bond—place it within the broader categories of branched-chain fatty acids (BCFAs) and monounsaturated fatty acids (MUFAs). The general distribution of these fatty acid classes in nature can provide context for its potential ecological niches.

Microbial Production and Strain-Specific Variations

Bacteria are a primary source of branched-chain fatty acids, which play a crucial role in maintaining membrane fluidity as an alternative to unsaturated fatty acids. quora.com BCFAs are common components of the lipids in many bacterial species, with chain lengths often ranging from C14 to C18. quora.com The synthesis of both unsaturated and branched-chain fatty acids is essential for most bacteria to modulate membrane properties in response to environmental changes. nih.govnih.gov For instance, some deep-sea bacteria increase their content of BCFAs and polyunsaturated fatty acids to adapt to low temperatures and high pressures. mdpi.com

The production of specific fatty acids, including branched-chain variants, can be highly dependent on the bacterial strain. For example, different strains of the yeast Yarrowia lipolytica have shown significant variation in their ability to produce γ-decalactone from methyl ricinoleate, highlighting the importance of strain-level heterogeneity in microbial production processes. While direct evidence for this compound is lacking, it is plausible that specific, yet-to-be-identified bacterial strains could synthesize this compound as a minor component of their total fatty acid profile.

Presence in Specific Plant Species and Tissues

While BCFAs are generally rare in higher plants, typically appearing as surface lipids, monounsaturated fatty acids are ubiquitous. quora.com The unbranched parent of the target molecule, 11-octadecenoic acid (cis-vaccenic acid), is found in a wide variety of plant species. fatplants.netfatplants.net For example, it is present in the seed oils of plants from the Allium genus and Brassica oleracea (cabbage). fatplants.net The enzymatic machinery for creating the Δ11 double bond therefore exists in the plant kingdom. Whether plants possess the capability to introduce a methyl group at the ω-2 position (the 15th carbon on a 17-carbon chain) in conjunction with this desaturation is not documented.

Detection in Non-Human Animal Models and Biological Matrices

Branched-chain fatty acids are found in animal tissues, often originating from the diet, particularly from ruminants where they are produced by gut bacteria. quora.com They can also be synthesized endogenously in animal tissues. quora.com For example, studies on mouse models of Huntington's disease have shown alterations in the hepatic profiles of iso-branched chain fatty acids. mdpi.com Monounsaturated fatty acids are a major component of animal fats and cell membranes. wikipedia.org A study involving a synthetic, radiolabeled analogue, 1-[11C]-3-R,S-methyl-trans--heptadec-7-enoic acid, demonstrated its transport into and retention by the myocardium in rats and dogs, suggesting that fatty acids with this type of branched structure can be utilized in animal metabolic pathways. nih.gov While this does not confirm the natural presence of this compound, it shows that similar molecules are processed by animal cells.

Advanced Chromatographic and Extraction Techniques for Isolation

The isolation of a specific, low-abundance fatty acid like this compound from a complex biological matrix requires a multi-step process involving lipid extraction, fractionation, and purification.

Optimization of Lipid Extraction Protocols from Complex Biological Samples

The first step in isolating fatty acids is the quantitative extraction of total lipids from the source material. The choice of method depends on the sample's origin, physical state, and moisture content.

Classical Methods : The methods of Folch and Bligh & Dyer, which use a chloroform (B151607)/methanol (B129727) solvent system, are considered gold standards for total lipid extraction from animal tissues and other biological samples. mdpi.commdpi.com These methods effectively extract a wide range of lipids, from nonpolar triglycerides to polar phospholipids (B1166683).

Modern Alternatives : To address the toxicity of chloroform and improve throughput, alternative solvent systems have been developed. A mixture of methanol and hexane (B92381) has been shown to be effective for extracting lipids from yeast, with recovery of unsaturated fatty acids being particularly favored. mdpi.comresearchgate.net Other successful solvent mixtures include isopropanol (B130326)/hexane and methanol/ethyl acetate. mdpi.com For cultured cells, a single-step method using isopropanol for protein precipitation and lipid extraction has proven to be simpler and less toxic, with excellent reproducibility and recovery, especially for polar lipids. arvojournals.org

Optimization : Response surface methodology can be employed to optimize extraction parameters such as solvent ratios, extraction time, and temperature to maximize the yield of lipids from a specific source, as demonstrated in studies on shrimp. fao.org

Table 1: Comparison of Lipid Extraction Solvents

| Solvent System | Target Sample Type | Advantages | Disadvantages |

|---|---|---|---|

| Chloroform/Methanol/Water (Folch) | Animal Tissues | Gold standard, high efficiency for broad lipid classes. mdpi.com | Toxic (chloroform), labor-intensive, phase separation can be difficult. uga.edu |

| Isopropanol (IPA) Precipitation | Cultured Cells | Simple, non-toxic, high reproducibility, good recovery of polar lipids. arvojournals.org | May have different selectivity compared to classical methods. arvojournals.org |

| Methanol/Hexane | Yeast | Lower toxicity, favors unsaturated fatty acid recovery. mdpi.com | Efficiency can be dependent on optimization of ratios and conditions. mdpi.com |

Fractionation and Purification Strategies

Once the total lipid extract is obtained, the fatty acids are typically converted to their methyl esters (FAMEs) for improved volatility for analysis and separation. sigmaaldrich.com The complex mixture of FAMEs must then be fractionated to isolate the target compound.

Urea (B33335) Adduction (Complexation) : This technique is highly effective for separating fatty acids based on their shape. Urea molecules crystallize in a hexagonal structure, forming channels that can include straight-chain molecules while excluding branched or bulky ones. wpmucdn.comresearchgate.net This method would be critical for isolating this compound. The straight-chain saturated and monounsaturated fatty acids would form adducts with urea and crystallize, leaving the branched-chain fatty acids like the target compound in the liquid filtrate (non-adducted fraction). wpmucdn.comtaylors.edu.my The efficiency of this separation is influenced by factors like the urea-to-fatty acid ratio, crystallization temperature, and time. researchgate.nettaylors.edu.my

Table 2: Principle of Urea Adduction for Fatty Acid Separation

| Fatty Acid Type | Interaction with Urea Crystal Lattice | Resulting Fraction |

|---|---|---|

| Straight-Chain (Saturated & Monounsaturated) | Included within urea channels. google.com | Solid Crystalline Adduct |

| Branched-Chain (e.g., this compound) | Excluded due to steric hindrance from the methyl branch. wpmucdn.com | Liquid Filtrate (Non-adducted) |

Argentation (Silver Ion) Chromatography : This powerful technique separates unsaturated fatty acids based on the number, geometry (cis/trans), and position of their double bonds. wikipedia.org It utilizes a stationary phase (e.g., silica (B1680970) gel) impregnated with silver nitrate. The pi electrons of the double bonds in the fatty acids form reversible complexes with the silver ions. aocs.org Molecules with more double bonds are retained more strongly. aocs.org This method would be used to separate the monounsaturated this compound from any co-eluting saturated or polyunsaturated branched-chain fatty acids that remained after urea adduction. It is available in various formats, including thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). aocs.orgnih.gov

Following these fractionation steps, the purity of the isolated this compound methyl ester would be confirmed using analytical techniques such as gas chromatography-mass spectrometry (GC-MS), which provides information on both retention time and molecular mass, allowing for definitive identification. nih.govgcms.cz

Biosynthetic Pathways and Enzymology of 15 Methylheptadec 11 Enoic Acid

Elucidation of Precursor Substrate Incorporation Mechanisms

The biosynthesis of branched-chain fatty acids (BCFAs) like 15-methylheptadec-11-enoic acid begins with the incorporation of specific precursor substrates. The carbon backbone of these fatty acids is primarily derived from short-chain acyl-CoAs, which act as primers for the fatty acid synthase (FAS) machinery. nih.gov In many bacteria, the synthesis of BCFAs relies on primers derived from the catabolism of branched-chain amino acids (BCAAs) such as leucine, valine, and isoleucine. nih.govnih.gov

For instance, the catabolism of isoleucine produces 2-methylbutyryl-CoA, which serves as a primer for the synthesis of anteiso fatty acids, characterized by a methyl branch on the antepenultimate carbon atom. wikipedia.org This process is initiated by the deamination of BCAAs by branched-chain amino acid transferases (BCATs), followed by oxidative decarboxylation of the resulting α-keto acids by the branched-chain α-keto acid dehydrogenase (BCKDH) complex to generate the corresponding acyl-CoA primers. nih.govresearchgate.net

In some organisms, an alternative pathway for primer formation exists, where short-chain carboxylic acids from the environment can be taken up and activated to their corresponding acyl-CoA esters. wikipedia.org This highlights the metabolic flexibility of organisms in utilizing various sources for BCFA synthesis.

Fatty Acid Synthase (FAS) Complexes and Methyl Branching Initiation

The elongation of the initial primer is carried out by the Fatty Acid Synthase (FAS) complex. FAS systems are multi-enzyme complexes that catalyze the iterative condensation of two-carbon units from malonyl-CoA to a growing acyl chain. nih.govyoutube.com In the context of BCFA synthesis, the specificity of the initial condensation reaction is crucial for determining the final structure of the fatty acid.

The key enzyme responsible for initiating the elongation of a branched-chain primer is typically a β-ketoacyl-ACP synthase III (FabH). researchgate.net The substrate specificity of FabH determines which primer is selected for entry into the FAS cycle. wikipedia.org Once the branched-chain primer is loaded, the FAS complex proceeds with its cycle of condensation, reduction, dehydration, and a second reduction, adding two carbons with each turn of the cycle. youtube.comyoutube.com

Interestingly, methyl branches can also be introduced during the elongation process itself, not just at the priming step. This occurs through the incorporation of methylmalonyl-CoA instead of malonyl-CoA as the extender unit. nih.govresearchgate.net This promiscuity of the FAS complex can lead to the formation of fatty acids with methyl branches at various positions along the carbon chain. nih.gov

Desaturase Enzymes and Stereospecific Double Bond Formation

The introduction of the double bond at the 11th position of the 15-methylheptadecanoic acid backbone is catalyzed by a specific class of enzymes known as fatty acid desaturases. These enzymes are responsible for creating double bonds in fatty acyl chains in a regio- and stereospecific manner. nih.govwikipedia.org

Desaturases are oxidoreductases that typically utilize molecular oxygen and a reducing agent like NADPH to abstract hydrogen atoms from the fatty acid chain, resulting in the formation of a double bond. wikipedia.orgnih.gov The reaction is highly specific, ensuring that the double bond is introduced at the correct location (in this case, between carbons 11 and 12) and with a specific stereochemistry, which is most commonly the cis configuration in naturally occurring fatty acids. libretexts.orglibretexts.org

The precise mechanism involves a diiron center within the enzyme's active site that activates molecular oxygen. nih.gov The fatty acid substrate binds within a channel in the enzyme, positioning the C-11 and C-12 carbons for the desaturation reaction. nih.gov The nomenclature of desaturases often indicates the position of the double bond they create, for example, a Δ11-desaturase would be responsible for this particular transformation. wikipedia.org

Elongation Systems Contributing to Carbon Chain Length

Following the initial priming and early elongation cycles by the primary FAS, further elongation of the fatty acid chain to reach the final length of 18 carbons (for the heptadecanoic acid backbone) may involve separate elongation systems. These systems are typically located in the endoplasmic reticulum or mitochondria. youtube.com

The elongation process involves a cycle of four reactions that are analogous to those of the FAS system: condensation, reduction, dehydration, and a second reduction. youtube.com Each cycle adds a two-carbon unit, usually from malonyl-CoA, to the growing fatty acyl-CoA chain. youtube.com This process continues until the desired chain length is achieved. youtube.comyoutube.com

Genetic and Environmental Regulation of Biosynthetic Enzymes

The biosynthesis of this compound is a tightly regulated process, controlled at both the genetic and environmental levels. The expression of the genes encoding the key enzymes, such as the BCKDH complex, FAS components, and desaturases, is often subject to transcriptional regulation. researchgate.net

For instance, the availability of precursor amino acids can influence the expression of the enzymes involved in their catabolism. nih.gov Hormonal signals can also play a role in regulating fatty acid synthesis. For example, insulin (B600854) is known to activate acetyl-CoA carboxylase, a key regulatory enzyme in fatty acid synthesis, while glucagon (B607659) and epinephrine (B1671497) have an inhibitory effect. youtube.com

Environmental factors such as temperature can also impact the production of unsaturated fatty acids. wikipedia.org Organisms may modulate the activity of desaturases to alter the fluidity of their cell membranes in response to temperature changes, a process known as homeoviscous adaptation. nih.gov

Comparative Biosynthesis Across Diverse Organisms

While the fundamental principles of fatty acid biosynthesis are conserved, the specific pathways and enzymes involved in producing a specialized fatty acid like this compound can vary across different organisms.

In bacteria, the synthesis of BCFAs is common and well-characterized, often utilizing primers from BCAA metabolism. nih.govwikipedia.org In contrast, mammals were traditionally thought to primarily obtain BCFAs from their diet. nih.gov However, recent research has shown that de novo synthesis of monomethyl BCFAs does occur in mammals, particularly in tissues like brown fat, through the use of BCAA catabolic intermediates. nih.gov

Synthetic Methodologies and Chemical Derivatization of 15 Methylheptadec 11 Enoic Acid

Total Synthesis Strategies for Stereoselective Formation

The total synthesis of long-chain, branched, unsaturated fatty acids like 15-methylheptadec-11-enoic acid requires precise control over both stereochemistry and regiochemistry. The key challenges lie in the stereoselective formation of the C11-C12 double bond and the introduction of the methyl group at the C15 position.

A convergent synthetic approach is often favored for such molecules. This typically involves the synthesis of two key fragments that are later coupled together. For this compound, a plausible retrosynthetic analysis would disconnect the molecule at the double bond, suggesting a Wittig-type reaction or a metal-catalyzed cross-coupling reaction as the key bond-forming step.

One potential strategy would involve the synthesis of a C1-C10 fragment containing the carboxylic acid moiety (or a protected precursor) and a C11-C17 fragment containing the anteiso-methyl branch and a suitable functional group for coupling.

Key Intermediates:

Fragment A (C1-C10): A 10-carbon aldehyde or phosphonium (B103445) salt. This can be prepared from commercially available starting materials like 10-bromodecan-1-ol.

Fragment B (C11-C17): A 7-carbon fragment with the anteiso-methyl group. A suitable precursor would be 3-methyl-1-pentanol (B47404), which can be derived from L-isoleucine to ensure the correct stereochemistry at the chiral center. This fragment would be further functionalized to an aldehyde or a halide for the coupling reaction.

Reaction Sequence Example:

A Wittig reaction is a common method for the stereoselective formation of cis-alkenes. The use of a stabilized ylide generally leads to the trans-alkene, while a non-stabilized ylide under salt-free conditions favors the cis-isomer.

Preparation of the Phosphonium Salt (from Fragment A): The terminal bromide of a protected 10-bromodecan-1-ol would be reacted with triphenylphosphine (B44618) to yield the corresponding phosphonium salt.

Preparation of the Aldehyde (from Fragment B): The alcohol of 3-methyl-1-pentanol would be oxidized to the corresponding aldehyde.

Wittig Reaction: The phosphonium salt would be deprotonated with a strong base (e.g., n-butyllithium) to form the ylide, which would then react with the aldehyde from Fragment B to form the C11-C12 double bond. Careful choice of reaction conditions is crucial to favor the desired Z-isomer.

Deprotection and Oxidation: The protecting group on the alcohol at C1 would be removed, followed by oxidation to the carboxylic acid to yield the final product.

Stereospecific hydrogenation of a corresponding alkyne precursor is another powerful method for constructing the cis-double bond. nih.gov This would involve coupling two smaller fragments, one with a terminal alkyne and the other with a suitable leaving group, followed by reduction using a catalyst like Lindlar's catalyst.

The primary challenge in the synthesis of this compound is achieving high stereoselectivity for the cis (Z) configuration of the double bond at the C11 position.

Wittig Reaction: As mentioned, the stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions. Achieving high Z-selectivity often requires careful optimization and can be sensitive to steric hindrance from the branched chain.

Alternative Coupling Reactions: Other coupling methods, such as the Suzuki or Negishi cross-coupling reactions, could also be employed. These reactions offer good control over the stereochemistry of the resulting alkene if stereodefined vinyl-metal and vinyl-halide coupling partners are used. However, the synthesis of these precursors can be lengthy.

Isomerization: During the synthesis and purification steps, there is a risk of isomerization of the cis-double bond to the more stable trans-isomer, especially under acidic or thermal conditions. researchgate.net

The introduction of the methyl group at the C15 position is less challenging if a chiral starting material like L-isoleucine is used. However, if a racemic precursor is employed, a chiral resolution or asymmetric synthesis step would be necessary to obtain the desired enantiomer.

Synthesis of Stable Isotope-Labeled Analogs for Metabolic Tracing

Stable isotope-labeled analogs of this compound are invaluable tools for studying its metabolic fate and incorporation into complex lipids in vivo and in vitro. nih.govoup.comresearchgate.netresearchgate.net The most common stable isotopes used are deuterium (B1214612) (²H or D) and carbon-13 (¹³C).

The synthesis of these labeled compounds generally follows the same routes as the unlabeled molecule, but with the introduction of the isotope at a specific position.

Deuterium Labeling: Deuterated analogs can be prepared by using deuterated starting materials or reagents. For example, a deuterated alkyl chain can be introduced through the use of a deuterated Grignard reagent or by catalytic H/D exchange reactions on a saturated precursor. nih.govansto.gov.aueuropa.eu

Carbon-13 Labeling: ¹³C-labeled analogs are often synthesized using ¹³C-labeled building blocks. For instance, [1-¹³C]-15-methylheptadec-11-enoic acid could be synthesized by using a ¹³C-labeled cyanide in a chain elongation step or by using a ¹³C-labeled Grignard reagent to introduce the carboxyl group. nih.gov Uniformly labeled (U-¹³C) fatty acids can be produced through microbial fermentation using ¹³C-glucose as the sole carbon source. nih.gov

These labeled fatty acids can then be administered to cells or organisms, and their incorporation into various lipid species can be traced using mass spectrometry or NMR spectroscopy. nih.govoup.comresearchgate.netresearchgate.net This allows for the detailed investigation of the metabolic pathways involving this compound.

Table 2: Common Stable Isotopes Used in Fatty Acid Tracing

| Isotope | Typical Application | Detection Method |

|---|---|---|

| Deuterium (²H) | Tracing fatty acid uptake and metabolism. Can be used for whole-body fatty acid turnover studies. | Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy. |

| Carbon-13 (¹³C) | Tracing the carbon backbone in metabolic pathways, such as elongation and desaturation. | Liquid Chromatography-Mass Spectrometry (LC-MS), GC-MS, NMR Spectroscopy. |

Metabolic Fates and Intermediary Metabolism of 15 Methylheptadec 11 Enoic Acid

Pathways of Catabolism: Branched-Chain Beta-Oxidation

The primary catabolic fate of 15-Methylheptadec-11-enoic acid is through a modified beta-oxidation pathway, a cyclical process that sequentially shortens the fatty acid chain. wikipedia.orgwikipedia.org This process occurs within the mitochondria and, for very long-chain fatty acids, can also be initiated in peroxisomes. wikipedia.orgslideshare.net The presence of both a methyl branch and a double bond requires the action of auxiliary enzymes in addition to the core beta-oxidation enzymes. aocs.org

The catabolism of this compound is initiated by its activation to 15-methylheptadec-11-enoyl-CoA. The beta-oxidation spiral then proceeds with the following key steps, which are repeated until the final products are generated:

Dehydrogenation: An acyl-CoA dehydrogenase introduces a double bond between the α and β carbons, producing FADH2.

Hydration: An enoyl-CoA hydratase adds a water molecule across the newly formed double bond.

Dehydrogenation: A hydroxyacyl-CoA dehydrogenase oxidizes the β-hydroxyl group to a ketone, generating NADH.

Thiolysis: A thiolase cleaves the β-ketoacyl-CoA, releasing acetyl-CoA and a shortened acyl-CoA chain.

The double bond at the C-11 position requires the action of an enoyl-CoA isomerase . This enzyme repositions the double bond to allow the standard beta-oxidation enzymes to act upon it. As the chain is shortened, the cis-Δ11 bond will eventually be converted to a trans-Δ2 bond, a substrate for enoyl-CoA hydratase.

The anteiso methyl branch influences the final steps of beta-oxidation. The breakdown of the final five-carbon unit results in the formation of propionyl-CoA and acetyl-CoA . Propionyl-CoA is a unique metabolite not produced from the beta-oxidation of even-chain, straight-chain fatty acids. wikipedia.org This three-carbon molecule is then carboxylated to methylmalonyl-CoA, which is subsequently converted to succinyl-CoA , an intermediate of the Krebs cycle. wikipedia.org

Several rounds of beta-oxidation shorten the acyl-CoA chain, producing acetyl-CoA in each cycle.

An isomerase handles the Δ11 double bond.

The final thiolytic cleavage yields acetyl-CoA and propionyl-CoA.

Propionyl-CoA is converted to succinyl-CoA.

A study on the metabolism of a similar compound, 13-hydroxy-9,11-octadecadienoic acid, by MOLT-4 lymphocytes showed that it was metabolized via the beta-oxidation pathway with retention of the hydroxyl group and the conjugated diene system, leading to the accumulation of shorter-chain hydroxy fatty acids and an odd-chain aldehyde. nih.gov This suggests that the catabolism of complex fatty acids can lead to a variety of unique metabolites.

Table 1: Key Enzymes and Metabolites in the Catabolism of this compound

| Step | Enzyme Class | Key Substrate/Intermediate | Product(s) |

| Activation | Acyl-CoA Synthetase | This compound | 15-Methylheptadec-11-enoyl-CoA |

| Beta-Oxidation Cycles | Acyl-CoA Dehydrogenase, Enoyl-CoA Hydratase, Hydroxyacyl-CoA Dehydrogenase, Thiolase | 15-Methylheptadec-11-enoyl-CoA and subsequent shortened acyl-CoAs | Acetyl-CoA, FADH2, NADH |

| Handling of Double Bond | Enoyl-CoA Isomerase | cis-Δ11-enoyl-CoA intermediate | trans-Δ2-enoyl-CoA intermediate |

| Final Thiolysis | Thiolase | 5-carbon branched acyl-CoA | Acetyl-CoA, Propionyl-CoA |

| Propionyl-CoA Metabolism | Propionyl-CoA Carboxylase, Methylmalonyl-CoA Epimerase, Methylmalonyl-CoA Mutase | Propionyl-CoA | Succinyl-CoA |

The complete oxidation of this compound occurs primarily within the mitochondria . wikipedia.orgslideshare.net Fatty acids are first activated to their CoA esters in the cytoplasm and then transported into the mitochondrial matrix via the carnitine shuttle. aocs.orglibretexts.org The enzymes of beta-oxidation and the Krebs cycle are located within the mitochondrial matrix, allowing for the efficient generation of ATP through oxidative phosphorylation. wikipedia.org

Peroxisomes also play a role in fatty acid oxidation, particularly for very long-chain and some branched-chain fatty acids. wikipedia.org While the initial cycles of beta-oxidation of a long-chain fatty acid like this compound could potentially begin in peroxisomes, the resulting shorter-chain acyl-CoAs would then be transported to the mitochondria for complete oxidation. wikipedia.org

Incorporation into Complex Lipid Classes (e.g., Phospholipids (B1166683), Triacylglycerols)

Beyond its role as an energy source, this compound can be incorporated into various complex lipid classes, thereby influencing the composition and properties of cellular membranes and lipid droplets.

Studies have shown that branched-chain fatty acids, including those with an anteiso structure, are readily incorporated into phospholipids and triacylglycerols in various cell types. avantiresearch.com The incorporation of branched-chain fatty acids into membrane phospholipids can alter membrane fluidity, which is crucial for various cellular functions. avantiresearch.comacs.org Specifically, anteiso-branched phospholipids have been shown to increase membrane fluidity more effectively than their iso-branched counterparts. avantiresearch.com

The synthesis of these complex lipids occurs primarily in the endoplasmic reticulum. youtube.com Acyl-CoA synthetases activate the fatty acid, which can then be esterified to a glycerol-3-phosphate backbone by a series of acyltransferases to form phosphatidic acid, a precursor for both phospholipids and triacylglycerols. youtube.com The specific incorporation of this compound into these lipid classes will depend on the substrate specificity of the acyltransferases present in the cell.

Interplay with Central Carbon Metabolism

The catabolism of this compound is intricately linked with central carbon metabolism, primarily through the production of acetyl-CoA and succinyl-CoA.

Acetyl-CoA , the product of each round of beta-oxidation, is a central metabolic intermediate. It can enter the Krebs cycle to be completely oxidized to CO2, generating ATP, NADH, and FADH2. wikipedia.org Alternatively, under conditions of energy surplus, acetyl-CoA can be used for the synthesis of other molecules, including ketone bodies (in the liver) and cholesterol.

Succinyl-CoA , derived from the propionyl-CoA generated from the terminal end of the fatty acid, is a direct intermediate of the Krebs cycle. wikipedia.org Its entry into the cycle is anaplerotic, meaning it replenishes the cycle's intermediates. This is particularly significant as it provides a pathway for the net synthesis of Krebs cycle intermediates from a fatty acid, a property not shared by even-chain fatty acids which only produce acetyl-CoA.

Homeostatic Regulation of Intracellular Concentrations

The intracellular concentration of this compound, like other fatty acids, is tightly regulated to meet cellular needs for energy and lipid synthesis while preventing the toxic effects of excessive free fatty acids. This regulation occurs at multiple levels:

Uptake: The transport of fatty acids across the plasma membrane is mediated by specific fatty acid transport proteins.

Activation and Oxidation: The rate of beta-oxidation is controlled by the availability of substrates and the activity of key enzymes. For instance, the entry of fatty acyl-CoAs into the mitochondria via the carnitine shuttle is a major regulatory point. aocs.org

Gene Expression: The expression of genes encoding enzymes involved in fatty acid metabolism can be regulated by nuclear receptors and transcription factors that sense the cellular lipid status. For example, some studies suggest that different types of branched-chain fatty acids can have opposing effects on the expression of genes related to fatty acid synthesis and inflammation in hepatocytes. nih.gov

Feedback Regulation: The end products of fatty acid metabolism can exert feedback inhibition on the metabolic pathways.

Recent research has highlighted the role of branched-chain fatty acids in cellular signaling and gene regulation, suggesting that their intracellular levels are carefully controlled to maintain metabolic homeostasis. nih.gov

Cellular and Molecular Biological Roles of 15 Methylheptadec 11 Enoic Acid Preclinical Investigations

Modulation of Membrane Fluidity and Structure

The unique structural characteristics of 15-Methylheptadec-11-enoic acid, featuring both a methyl branch and a cis double bond, suggest it plays a significant role in modulating the physical properties of cellular membranes.

Biophysical Interactions with Phospholipid Bilayers

The incorporation of fatty acids like this compound into phospholipid bilayers can significantly influence membrane fluidity. Branched-chain fatty acids, much like unsaturated fatty acids, are known to increase the fluidity of the bilayer. acs.orgnih.gov This effect is attributed to the disruption of the tight packing of adjacent acyl chains. The methyl group and the kink introduced by the cis-double bond in this compound would create steric hindrance, increasing the average area per lipid molecule and decreasing the thickness of the membrane. acs.orgnih.gov

Atomistic simulations of membranes containing BCFAs have provided quantitative support for their role in increasing bilayer fluidity. acs.orgnih.govacs.org These studies have shown that a higher content of BCFAs leads to decreased bilayer rigidity and lipid order. acs.org In contrast, saturated fatty acids tend to make phospholipid monolayers more rigid. researchgate.net The presence of unsaturated fatty acids, on the other hand, decreases the condensation of phospholipid films. researchgate.net

The table below summarizes the expected effects of this compound on membrane biophysical properties, based on data from related fatty acids.

| Membrane Property | Expected Effect of this compound | Rationale |

| Fluidity | Increase | The methyl branch and cis-double bond disrupt tight packing of acyl chains. acs.orgnih.govacs.org |

| Thickness | Decrease | Increased disorder and larger area per lipid lead to a thinner bilayer. nih.gov |

| Lipid Order | Decrease | Steric hindrance from the methyl group and double bond reduces acyl chain alignment. acs.org |

| Bending Rigidity | Decrease | Increased fluidity generally correlates with lower bending rigidity. acs.org |

Impact on Membrane Protein Function

Changes in membrane fluidity and thickness directly impact the function of integral and peripheral membrane proteins. nih.gov The function of enzymes, receptors, and ion channels is sensitive to the surrounding lipid environment. nih.gov By altering the biophysical properties of the membrane, this compound could modulate the conformational state and activity of these proteins. nih.gov For instance, dietary fatty acids have been shown to influence the activity of enzymes like adenylate cyclase and Na+/K+-ATPase. nih.gov

The incorporation of specific fatty acids can also influence the formation of lipid rafts, which are specialized membrane microdomains enriched in certain lipids and proteins. acs.org BCFAs have been implicated in the organization of such domains in bacterial membranes. acs.orgnih.gov These rafts are crucial for signal transduction and protein trafficking.

Influence on Cellular Signaling Cascades

Fatty acids are not merely structural components; they also act as signaling molecules that can initiate and modulate various cellular signaling cascades.

Receptor-Ligand Interactions (Hypothetical or Identified)

Free fatty acids can act as ligands for a class of G protein-coupled receptors (GPCRs), including GPR40 (FFAR1) and GPR120 (FFAR4). mdpi.comnih.govnih.gov These receptors are activated by long-chain fatty acids and are involved in a variety of physiological processes, including metabolism and inflammation. nih.govnih.gov It is plausible that this compound, as a C18 fatty acid, could interact with and activate these receptors.

Activation of GPR120 by omega-3 fatty acids has been shown to mediate potent anti-inflammatory and insulin-sensitizing effects. nih.gov Similarly, the combined activation of GPR40 and GPR120 in the hypothalamus has been demonstrated to regulate energy homeostasis and inflammation. nih.gov In the context of the developmental bacterium Myxococcus xanthus, branched-chain fatty acids have been proposed to function as an intercellular signal essential for developmental processes. nih.gov

Intracellular Second Messenger Systems Affected

The activation of fatty acid-sensing GPCRs typically leads to the modulation of intracellular second messenger systems. For example, stimulation of GPR120 can lead to an increase in intracellular calcium concentration ([Ca2+]i) and activation of the ERK cascade. nih.gov

Furthermore, the fatty acid composition of membrane phospholipids (B1166683) can influence the activity of enzymes that generate second messengers. For instance, enrichment of cell membranes with polyunsaturated fatty acids has been shown to increase the stimulated release of inositol (B14025) phosphates (InsP), which are key second messengers. nih.gov In contrast, supplementation with saturated fatty acids did not have the same effect. nih.gov Specifically, linoleic acid was found to have a significant effect on stimulated InsP release. nih.gov Omega-3 fatty acids have also been shown to affect the phosphatidylinositol signaling pathway by inhibiting protein kinase C (PKC), phospholipase C (PLC), and inositol triphosphate (IP3). biorxiv.org

It is also conceivable that this compound could indirectly affect cyclic AMP (cAMP) levels through its influence on membrane fluidity, which can modulate the activity of adenylyl cyclase. nih.gov

Effects on Cellular Growth, Differentiation, and Apoptosis in in vitro Models

The influence of BCFAs and MUFAs on fundamental cellular processes like growth, differentiation, and apoptosis has been documented in various in vitro studies, suggesting potential roles for this compound in these areas.

Some BCFAs have demonstrated anti-cancer properties, including the inhibition of fatty acid synthesis and the induction of apoptotic cell death. nih.gov For example, 13-methyltetradecanoic acid (13-MTD), an iso-C15 BCFA, has been shown to induce apoptosis in numerous human cancer cell lines in a caspase-independent manner. nih.gov This process involves the disruption of mitochondrial integrity and the nuclear translocation of apoptosis-inducing factor. nih.gov

Monounsaturated fatty acids, such as oleic acid, have been reported to have complex and sometimes contradictory effects on cancer cells. Some studies show that oleic acid can inhibit the proliferation of malignant cells, while others indicate it may delay apoptosis in certain cancer cell lines. nih.govredalyc.orgmdpi.com The effects of oleic acid on apoptosis can be concentration- and time-dependent and may involve the dephosphorylation of the pro-apoptotic protein Bad. nih.gov In some cancer models, oleic acid has been found to induce apoptosis. frontiersin.org

The table below presents a summary of in vitro findings for related fatty acids on cellular processes.

| Cellular Process | Fatty Acid Type | Cell Line/Model | Observed Effect | Reference |

| Apoptosis | Branched-Chain (13-MTD) | SKBR-3 (Breast Cancer) | Induction of caspase-independent apoptosis | nih.gov |

| Apoptosis | Monounsaturated (Oleic Acid) | Cortical and Hippocampal Neurons | Induction of apoptosis | nih.gov |

| Apoptosis | Monounsaturated (Oleic Acid) | 786-O (Renal Cell Carcinoma) | Delayed apoptosis | nih.gov |

| Proliferation | Monounsaturated (Oleic Acid) | Endometrial Cancer Cells | Inhibition of proliferation | mdpi.com |

| Proliferation | Branched-Chain (General) | Various Cancer Cells | Inhibition of proliferation | creative-proteomics.com |

| Differentiation | Branched-Chain | Myxococcus xanthus | Essential for developmental signaling | nih.gov |

Role in Microbial Virulence and Host-Pathogen Interactions (e.g., in vitro or animal models)

The scientific literature available does not currently provide specific details regarding the direct role of this compound in microbial virulence or host-pathogen interactions. Research has largely focused on other fatty acids and their derivatives in these contexts.

Immunomodulatory Activities in Preclinical ex vivo or in vivo Systems

While direct studies on this compound are limited, the broader class of non-steroidal anti-inflammatory drugs (NSAIDs), which includes structurally related compounds, has been investigated for immunomodulatory effects. For instance, mefenamic acid has demonstrated immunosuppressive activity in mouse models. nih.gov These effects were observed through the attenuation of delayed-type hypersensitivity and alterations in hematological parameters in a cyclophosphamide-induced myelosuppression model. nih.gov

In studies on mefenamic acid, significant reductions were observed in total white blood cell counts, lymphocyte levels, neutrophil levels, red blood cell counts, and hemoglobin content in healthy mice. nih.gov Furthermore, mefenamic acid showed an immunosuppressive effect on humoral immunity, as evidenced by reduced antibody titers in hemagglutination assays and increased mice lethality ratios. nih.gov

Table 1: Effect of Mefenamic Acid on Hematological Parameters in Healthy Mice

| Treatment Group | Total White Blood Cell Count (x10³/μL) |

| Control | 10.7 ± 0.1 |

| Mefenamic Acid (Low Dose) | 9.3 ± 0.3 |

| Mefenamic Acid (Medium Dose) | 7.1 ± 0.2 |

| Mefenamic Acid (High Dose) | 5.6 ± 0.2 |

Data represents mean ± standard error of the mean. Data sourced from studies on mefenamic acid, a related NSAID. nih.gov

Mechanistic Elucidation of Bioactivity at the Molecular Level

The precise molecular mechanisms underlying the bioactivity of this compound have not been extensively elucidated. However, insights can be drawn from the known mechanisms of other NSAIDs. For example, the immunomodulatory activity of indomethacin (B1671933) is attributed to its suppression of mitogen-activated T-cell proliferation. nih.gov Both acetylsalicylic acid and indomethacin are also known to attenuate the production of antibodies against sheep red blood cells. nih.gov These findings suggest that related fatty acid derivatives may exert their effects through pathways involving the modulation of immune cell proliferation and antibody production.

Advanced Analytical Techniques for Characterization and Quantification of 15 Methylheptadec 11 Enoic Acid

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profiling

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of fatty acids, including branched-chain fatty acids (BCFAs). researchgate.net This method offers high chromatographic resolution, allowing for the separation of complex fatty acid mixtures. mdpi.com However, the analysis of BCFAs can be challenging due to potential co-elution with other fatty acids, such as monounsaturated fatty acids of similar chain length. acs.org For GC analysis, fatty acids must first be converted into volatile derivatives to ensure they can travel through the GC column. researchgate.netsigmaaldrich.com

Derivatization is a critical step in preparing fatty acids for GC-MS analysis. This chemical modification increases the volatility and thermal stability of the analytes, making them suitable for gas chromatography. sigmaaldrich.com The most common approach is the conversion of fatty acids into fatty acid methyl esters (FAMEs). researchgate.netmdpi.com This process improves chromatographic separation and allows for robust identification. researchgate.netcreative-proteomics.com

Several reagents can be used for this esterification. Beyond traditional FAME preparation, other reagents are employed to enhance detection or handle specific sample types. For instance, pentafluorobenzyl bromide (PFBBr) is used to create PFBBr derivatives, which can be analyzed in selected ion monitoring (SIM) mode to quantify co-eluting short-chain fatty acids. researchgate.netnih.gov Trimethyl sulfonium (B1226848) hydroxide (B78521) (TMSH) is another reagent used for a high-throughput, automated derivatization process that improves reproducibility. mdpi.com Silylation reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), convert active hydrogen atoms into trimethylsilyl (B98337) (TMS) ethers, a technique also applied to various analytes to make them amenable to GC analysis. sigmaaldrich.commdpi.com The choice of derivatization strategy depends on the specific fatty acids of interest, the complexity of the sample matrix, and the desired sensitivity. gcms.cz

Table 1: Common Derivatization Reagents for GC-MS Analysis of Fatty Acids

| Reagent | Derivative Formed | Purpose & Advantages |

| Methanol (B129727) with acid/base catalyst | Fatty Acid Methyl Ester (FAME) | Increases volatility and thermal stability; most common method for fatty acid profiling. researchgate.netmdpi.com |

| Pentafluorobenzyl Bromide (PFBBr) | Pentafluorobenzyl (PFB) Ester | Improves sensitivity for electron capture detection and allows for quantification of co-eluting SCFAs using SIM mode. researchgate.netnih.gov |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) Ester | Silylates active hydrogens, increasing volatility; widely used for various functional groups. sigmaaldrich.commdpi.com |

| Trimethyl Sulfonium Hydroxide (TMSH) | Fatty Acid Methyl Ester (FAME) | Enables rapid, on-line derivatization suitable for high-throughput and automated analyses. mdpi.com |

Electron ionization (EI) mass spectrometry is a powerful tool for elucidating the structure of FAMEs. While the standard EI-MS spectra of isomeric BCFAs can be ambiguous, tandem mass spectrometry (MS/MS) provides highly specific fragmentation patterns that allow for the confident identification of the branch position. nih.govresearchgate.net

In EI-MS/MS, the molecular ion of the FAME is isolated and then fragmented through collision-induced dissociation (CID). The resulting product ions are characteristic of the original structure. For instance, iso-branched fatty acids typically show a significant fragment corresponding to the loss of the terminal isopropyl group ([M-43]⁺), while anteiso-branched fatty acids exhibit fragments from the loss of both an ethyl group ([M-29]⁺) and a sec-butyl group ([M-57]⁺). nih.gov For a mid-chain branch, as in 15-Methylheptadec-11-enoic acid, fragmentation would be expected to occur on either side of the methyl-branched carbon, yielding diagnostic ions that pinpoint the C15 position. The fragmentation pattern for straight-chain esters is characterized by clusters of peaks separated by 14 mass units, corresponding to the loss of successive methylene (B1212753) (-CH₂) groups. libretexts.orgwhitman.edu

Table 2: Characteristic EI-MS/MS Fragments for Determining Branch Position in Saturated BCFAMEs

| Branch Type | Isomer Example | Characteristic Fragment Ions (from Molecular Ion) | Description of Neutral Loss |

| iso | iso-17:0 FAME (m/z 284) | m/z 241 | Loss of terminal isopropyl group ([M-43]⁺). nih.gov |

| anteiso | anteiso-17:0 FAME (m/z 284) | m/z 255 and m/z 227 | Loss of terminal ethyl group ([M-29]⁺) and sec-butyl group ([M-57]⁺). nih.gov |

| Mid-chain | 10,13-dimethyl-15:0 FAME | m/z 171, m/z 199 | Fragments representing cleavage on both sides of the methyl branch. nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem MS Approaches

Liquid chromatography-mass spectrometry (LC-MS), and particularly LC-tandem mass spectrometry (LC-MS/MS), has emerged as a powerful alternative to GC-MS for fatty acid analysis. nih.govnih.gov This technique offers high sensitivity and selectivity and often requires simpler sample preparation, as derivatization is not always necessary. nih.govsigmaaldrich.com LC-MS is especially advantageous for analyzing complex lipids and can be used to quantify very-long-chain and branched-chain fatty acids in biological samples like plasma. springernature.comnih.gov The use of reversed-phase chromatography with C18 columns is a common approach for separating fatty acids based on their hydrophobicity. mdpi.comcapes.gov.br

Distinguishing between fatty acid isomers is a significant analytical challenge. sciex.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental formulas and aiding in the differentiation of isomers that have the same nominal mass but different chemical formulas. nih.govacs.org

However, for structural isomers like positional (differing double bond location) or branched isomers, HRMS alone is often insufficient. Advanced techniques that couple LC with HRMS and specialized fragmentation methods are required. nih.gov One such method is ozone-induced dissociation (OzID), which selectively cleaves at the carbon-carbon double bond. When combined with MS, OzID generates diagnostic fragment ions that pinpoint the exact location of the double bond, making it invaluable for distinguishing isomers like oleic acid (a Δ9 isomer) from vaccenic acid (a Δ11 isomer). sciex.comacs.org This capability is directly applicable to characterizing the C11 double bond in this compound.

Accurate quantification is a critical aspect of fatty acid analysis. In both GC-MS and LC-MS, this is most reliably achieved through the use of internal standards. researchgate.net An internal standard is a compound that is chemically similar to the analyte but can be distinguished by the mass spectrometer. It is added to samples in a known quantity at the beginning of the sample preparation process to correct for analyte loss during extraction and for variations in instrument response. researchgate.netlipidmaps.org

The most effective internal standards are stable isotope-labeled versions of the analyte, such as deuterated or ¹³C-labeled fatty acids. springernature.comchromforum.org For example, deuterated fatty acids can be used to create a calibration curve against which the endogenous, unlabeled fatty acid is measured. nih.govlipidmaps.org This stable-isotope dilution method is considered the gold standard for quantification, providing high precision and accuracy. nih.gov For the analysis of this compound, a deuterated or ¹³C-labeled analog would be the ideal internal standard. If an exact analog is unavailable, a structurally similar BCFAs or a fatty acid of a different, non-endogenous chain length may be used. chromforum.orgnih.gov

Table 3: Examples of Internal Standards Used in Fatty Acid Quantification

| Internal Standard Type | Example Compound | Application |

| Stable Isotope-Labeled Fatty Acid | Deuterated Palmitic Acid (d3-16:0) | Used for accurate quantification of palmitic acid in plasma and tissues by GC-MS or LC-MS. lipidmaps.org |

| Stable Isotope-Labeled Fatty Acid | Deuterated Stearic Acid (D₇₀-C18:0 PC) | Used as an internal standard for quantifying fatty acids within human plasma phospholipids (B1166683). nih.gov |

| Odd-Chain Fatty Acid | Heptadecanoic Acid (17:0) | Used as an internal standard due to its low natural abundance in many biological systems. nih.gov |

| Odd-Chain Fatty Acid | Tridecanoic Acid (13:0) | Employed as an internal standard for robust quantification of fatty acids in oral biofilm samples. nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful technique for the unambiguous structural elucidation of organic molecules, including fatty acids. aocs.org Unlike mass spectrometry, NMR is non-destructive and provides detailed information about the carbon-hydrogen framework of the molecule. magritek.com Both ¹H-NMR and ¹³C-NMR are used to characterize fatty acids, with each providing complementary information. aocs.orgnih.gov

¹³C-NMR spectroscopy is highly informative for determining the precise location of structural features like double bonds and methyl branches. magritek.comnih.gov The chemical shift of each carbon atom is sensitive to its local electronic environment. researchgate.net The signals for the olefinic carbons can confirm the position of the double bond, while the upfield shift of the branched methyl carbon and the altered shifts of the adjacent backbone carbons can pinpoint the location of the methyl group. aocs.org Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish connectivity between protons and carbons, providing definitive proof of the complete molecular structure. core.ac.uk

Table 4: Predicted ¹³C-NMR Chemical Shifts for Key Carbons in a Branched, Monounsaturated Fatty Acid

| Carbon Atom | Type of Carbon | Expected Chemical Shift Range (ppm) |

| C-1 | Carboxyl (-COOH) | 175 - 185 |

| C-2, C-3 | Methylene α and β to carboxyl | 32 - 36 (α), 24 - 26 (β) |

| C-11, C-12 | Olefinic (-CH=CH-) | 125 - 135 |

| C-15 | Methine (-CH-) at branch point | 30 - 40 |

| C-15 Methyl | Methyl branch (-CH₃) | 15 - 25 |

| Terminal Methyl | Terminal -CH₃ | ~14 |

| (CH₂)n | Methylene chain | 28 - 32 |

Note: Predicted values are general ranges and can vary based on solvent and specific molecular geometry. magritek.comresearchgate.net

¹H, ¹³C, and 2D NMR Techniques for Unambiguous Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of fatty acids, providing detailed information about the carbon skeleton and the position of functional groups. aocs.org For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments is essential for the unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The ¹H NMR spectrum of a long-chain fatty acid like this compound displays characteristic signals for different proton environments. magritek.com The olefinic protons at the C-11 and C-12 positions are expected to resonate in the downfield region, typically around 5.3-5.4 ppm, with their coupling constants providing information about the stereochemistry (cis or trans) of the double bond. aocs.org The methine proton at the C-15 position, where the methyl branch is located, would appear as a multiplet. The methyl group protons of the branch would give rise to a doublet signal, slightly shifted from the terminal methyl group's triplet signal. aocs.org Protons on the carbons alpha to the carboxyl group and the double bond (allylic protons) also show distinct chemical shifts. magritek.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule. libretexts.org The chemical shifts of the carbon atoms in this compound are influenced by their position relative to the carboxyl group, the double bond, and the methyl branch. The carboxyl carbon (C-1) is the most downfield signal. The olefinic carbons (C-11 and C-12) resonate in the range of 120-135 ppm. The carbon of the methyl branch (C-18) and the methine carbon to which it is attached (C-15) have characteristic chemical shifts that allow for the confirmation of the branch position. aocs.org

2D NMR Techniques: To resolve ambiguities in the assignment of ¹H and ¹³C signals, 2D NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed. magritek.com

HSQC: This experiment correlates proton signals with their directly attached carbon atoms, allowing for the definitive assignment of protonated carbons. nih.gov

HMBC: This technique reveals long-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons and for confirming the connectivity of different fragments of the molecule, such as the position of the methyl branch relative to the double bond and the carboxyl group. magritek.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | - | ~180 |

| 2 | ~2.35 (t) | ~34.0 |

| 3 | ~1.63 (m) | ~24.7 |

| 4-9 | ~1.2-1.4 (m) | ~29.0-29.7 |

| 10 | ~2.01 (m) | ~27.2 |

| 11 | ~5.35 (m) | ~130.0 |

| 12 | ~5.35 (m) | ~130.0 |

| 13 | ~2.01 (m) | ~27.2 |

| 14 | ~1.2-1.4 (m) | ~36.7 |

| 15 | ~1.5 (m) | ~34.5 |

| 16 | ~1.1-1.3 (m) | ~26.9 |

| 17 | ~0.88 (t) | ~14.1 |

| 18 (CH₃) | ~0.86 (d) | ~19.6 |

Note: These are predicted values based on known data for similar fatty acids and may vary slightly depending on the solvent and other experimental conditions.

Stereochemical Analysis Using Chiral Reagents or Solvents

The methyl group at the C-15 position of this compound creates a chiral center, meaning the fatty acid can exist as two enantiomers (R and S). Determining the absolute configuration of naturally occurring or synthetically produced this compound is crucial for understanding its biological activity and metabolic pathways. This is typically achieved using chiral analytical techniques.

One common approach involves the derivatization of the carboxylic acid with a chiral resolving agent to form diastereomers. These diastereomers have different physical properties and can be separated by standard chromatographic techniques like High-Performance Liquid Chromatography (HPLC). The choice of the chiral derivatizing agent is critical for achieving good separation of the diastereomeric products.

Another powerful technique is the use of chiral NMR solvents or chiral shift reagents. These agents interact differently with the two enantiomers, inducing diastereomeric environments that result in separate signals for the enantiomers in the NMR spectrum. This allows for the determination of the enantiomeric excess (ee) and, in some cases, the absolute configuration by comparing the spectra with those of known standards.

Isotopic Dilution Mass Spectrometry for Absolute Quantification

For the accurate and precise measurement of the absolute concentration of this compound in complex biological matrices, stable isotope dilution mass spectrometry (SID-MS) is the gold standard. nih.gov This technique relies on the addition of a known amount of an isotopically labeled internal standard of the analyte to the sample. The internal standard is chemically identical to the analyte but has a higher mass due to the incorporation of stable isotopes (e.g., ¹³C or ²H).

The most common approach involves Gas Chromatography-Mass Spectrometry (GC-MS). nih.govnih.gov The fatty acids in the sample, along with the added internal standard, are typically converted to their more volatile methyl ester derivatives (FAMEs) prior to GC separation. nih.gov The FAMEs are then separated on a GC column and detected by a mass spectrometer.

The mass spectrometer is set to monitor specific ions for both the native and the isotopically labeled fatty acid. Because the native and labeled compounds co-elute from the GC column and have nearly identical ionization efficiencies, the ratio of the signal intensities of the native to the labeled compound can be used to accurately calculate the concentration of the native analyte in the original sample. This method corrects for losses during sample preparation and variations in instrument response, leading to highly accurate and reproducible quantification. nih.gov

Table 2: Key Parameters for GC-MS based Quantification of this compound

| Parameter | Description |

| Derivatization | Conversion to Fatty Acid Methyl Ester (FAME) using reagents like BF₃-methanol or methanolic HCl. |

| Internal Standard | ¹³C-labeled this compound. |

| GC Column | A polar capillary column (e.g., DB-23, SP-2560) is typically used for good separation of FAME isomers. |

| Ionization Mode | Electron Ionization (EI) is commonly used, providing characteristic fragmentation patterns. |

| Mass Spectrometry | Selected Ion Monitoring (SIM) of specific ions for the native and labeled analyte. |

Lipidomics Approaches for Comprehensive Profiling of Branched-Chain Fatty Acids

Lipidomics aims to provide a comprehensive and quantitative description of the entire lipid profile (the lipidome) of a biological system. nih.govresearchgate.net This systems-level approach is crucial for understanding the complex roles of fatty acids, including BCFAs like this compound, in health and disease.

Modern lipidomics platforms heavily rely on mass spectrometry, primarily coupled with either liquid chromatography (LC-MS) or gas chromatography (GC-MS). nih.govnih.gov

GC-MS based lipidomics: This is a well-established method for the analysis of total fatty acid composition. nih.gov After extraction and derivatization to FAMEs, the fatty acid profile of a sample can be determined. This approach allows for the identification and quantification of a wide range of fatty acids, including various BCFAs, based on their retention times and mass spectra. capes.gov.br

LC-MS based lipidomics: This technique is particularly powerful for analyzing intact lipid molecules, providing information not only on the fatty acid composition but also on the different lipid classes (e.g., phospholipids, triacylglycerols) in which the fatty acids are incorporated. nih.gov This allows for a more detailed understanding of how BCFAs like this compound are distributed within the cellular lipidome.

Comprehensive lipidomics studies can reveal the relative abundance of this compound in comparison to other straight-chain and branched-chain fatty acids. This can provide valuable insights into metabolic pathways, the influence of diet, and the presence of specific microorganisms, as BCFAs are often characteristic of bacterial lipidomes. nih.gov

Structure Activity Relationship Sar Studies of 15 Methylheptadec 11 Enoic Acid and Its Analogs

Impact of Methyl Branch Position and Stereochemistry on Bioactivity

The position of a methyl group on the fatty acid chain is a critical determinant of its biological activity. Methyl-branched fatty acids (BCFAs) are categorized based on the location of the methyl group. For instance, iso-fatty acids have a methyl group on the penultimate carbon from the methyl end, while anteiso-fatty acids have it on the antepenultimate carbon. youtube.comnih.gov The specific positioning of this branch affects how the fatty acid interacts with enzymes and membranes.

The presence of a methyl branch alters the physical properties of fatty acids, such as their melting point and fluidity. youtube.com This, in turn, influences the properties of cell membranes where these fatty acids are incorporated. nih.govnih.gov For example, BCFAs can modulate membrane fluidity, which is essential for various cellular processes. nih.gov The stereochemistry of the methyl branch (i.e., whether it is in the R or S configuration) can also play a role in its biological effects, although this is a less explored area of research for many BCFAs.

Research has shown that different BCFAs can have distinct effects on cellular metabolism. For example, a study on human myotubes demonstrated that various BCFAs, including 14-methylhexadecanoic acid (14-MHD) and 15-methylhexadecanoic acid (15-MHD), had different impacts on energy metabolism, with some affecting glucose metabolism and others modulating oleic acid metabolism. researchgate.net This suggests that the precise position of the methyl group is a key factor in determining the specific metabolic pathways a BCFA will influence.

Table 1: Impact of Methyl Branch Position on Fatty Acid Properties

| Fatty Acid Type | Methyl Branch Position | Effect on Physical Properties | Potential Biological Impact |

|---|---|---|---|

| iso-Fatty Acids | Penultimate carbon | Lower melting point, increased fluidity | Alteration of cell membrane properties, specific metabolic pathway modulation |

| anteiso-Fatty Acids | Antepenultimate carbon | Lower melting point, increased fluidity | Alteration of cell membrane properties, specific metabolic pathway modulation |

| Other Methyl-Branched Fatty Acids | Various positions | Position-dependent effects on packing and fluidity | Diverse and specific interactions with enzymes and receptors |

Comparison of Biological Effects with Saturated and Unbranched Counterparts

The biological effects of 15-methylheptadec-11-enoic acid and other branched-chain unsaturated fatty acids are best understood when compared to their saturated and unbranched counterparts.

Branched vs. Unbranched Fatty Acids: The introduction of a methyl branch significantly alters a fatty acid's properties. Branched-chain fatty acids generally have lower melting points and are more fluid than their straight-chain isomers. youtube.com This increased fluidity can affect the properties of cell membranes. nih.gov Studies have shown that the oxidation of branched-chain fatty acids can differ from that of straight-chain fatty acids, suggesting that they are processed by different enzymatic pathways. nih.gov For example, the beta-oxidation of stearic acid (a straight-chain saturated fatty acid) is greater than that of the branched-chain fatty acids pristanic acid and tetramethylheptadecanoic acid. nih.gov

Unsaturated vs. Saturated Fatty Acids: The presence of a double bond in an unsaturated fatty acid leads to significant differences in physical and biological properties compared to a saturated fatty acid of the same chain length. quora.com Saturated fatty acids have straight, flexible chains that can pack together tightly, leading to higher melting points. libretexts.org Unsaturated fatty acids, particularly those with cis double bonds, have kinks that prevent tight packing, resulting in lower melting points and increased membrane fluidity. libretexts.orgvaia.com These structural differences also lead to different metabolic fates; for instance, unsaturated fatty acids are often oxidized more rapidly than saturated fatty acids. nih.gov

The combination of a methyl branch and a double bond, as seen in this compound, results in a molecule with a unique set of properties that are a composite of these individual structural features.

Table 3: Comparison of Fatty Acid Properties

| Fatty Acid Type | Key Structural Feature | Impact on Physical Properties | General Biological Effects |

|---|---|---|---|

| Straight-Chain Saturated | No double bonds, no branches | Higher melting point, less fluid | Energy storage, structural components of membranes. libretexts.orgnih.gov |

| Straight-Chain Unsaturated | One or more double bonds | Lower melting point, more fluid. vaia.com | Increased membrane fluidity, precursors for signaling molecules. nih.gov |

| Branched-Chain Saturated | Methyl branch(es) | Lower melting point compared to straight-chain counterparts. youtube.com | Altered membrane properties, distinct metabolic pathways. nih.gov |

| Branched-Chain Unsaturated | Methyl branch(es) and double bond(s) | Combines the effects of branching and unsaturation, leading to unique packing and fluidity properties. | Complex and specific biological activities influenced by both structural features. |

Computational Modeling for Predicting Biological Interactions

Computational modeling, particularly molecular docking, has become an invaluable tool for predicting how fatty acids and their analogs interact with biological targets such as enzymes and receptors. researchgate.netmdpi.comresearchgate.net These in silico methods allow researchers to visualize and analyze the binding of a ligand (the fatty acid) to the active site of a protein.

Molecular docking simulations can predict the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov This information can help to explain the specificity of a fatty acid for a particular enzyme and can guide the design of more potent and selective inhibitors or activators. For example, docking studies have been used to understand how different fatty acids bind to enzymes like α-glucosidase and angiotensin-converting enzyme (ACE), providing insights into their potential as therapeutic agents. researchgate.netmdpi.com

For a molecule like this compound, computational modeling could be used to predict its interactions with various enzymes involved in lipid metabolism or signaling. By comparing the docking scores and binding modes of this fatty acid with its analogs (e.g., with the methyl group or double bond in different positions), researchers can gain a deeper understanding of the structure-activity relationships that govern its biological effects.

Design and Synthesis of Bioactive Probes Based on SAR Insights

The insights gained from structure-activity relationship studies are fundamental to the rational design and synthesis of bioactive probes. These probes are molecules designed to have specific biological activities, often with improved potency, selectivity, or metabolic stability compared to the original lead compound.

Once the key structural features responsible for the desired biological effect of a fatty acid like this compound have been identified through SAR studies, medicinal chemists can design new analogs that optimize these features. For example, if a particular position of the methyl group is found to be crucial for activity, new molecules can be synthesized with modifications at that position to enhance binding to the target protein. Similarly, if the double bond is essential, its position and configuration can be fine-tuned.

The synthesis of these novel fatty acid analogs often involves multi-step chemical processes. The ultimate goal is to create probes that can be used to further investigate biological pathways or to serve as lead compounds for the development of new therapeutic agents. For instance, SAR studies on fatty acid synthase (FASN) inhibitors have led to the design and synthesis of new compounds with potent anticancer activity. nih.gov

Future Directions and Emerging Research Avenues for 15 Methylheptadec 11 Enoic Acid Research

Systems Biology Integration: Metabolomic and Proteomic Linkages

Future research will heavily rely on systems biology to understand the role of 15-Methylheptadec-11-enoic acid within a broader biological context. The integration of metabolomics and proteomics, in particular, offers a powerful approach to elucidate its functional significance. mdpi.com Metabolomics, the comprehensive study of small molecules (metabolites) in a biological system, can provide a snapshot of the physiological state and functional processes influenced by this fatty acid. mdpi.comnih.gov By tracing the metabolic fate of this compound, researchers can identify the pathways it enters and the downstream metabolites it produces.

Biotechnological Production and Sustainable Sourcing Strategies

As research into this compound expands, the demand for a reliable and sustainable supply will increase. Biotechnological production using engineered microorganisms presents a promising alternative to complex chemical synthesis. Genetically engineered microbes, such as the bacterium Alcaligenes sp. or the yeast Saccharomyces cerevisiae, could be developed as cellular factories for this compound. frontiersin.orgnih.gov

The strategy would involve identifying the biosynthetic pathway responsible for producing this compound and introducing the corresponding genes into a suitable microbial host. Further metabolic engineering, such as deleting competing pathways or overexpressing key enzymes, could optimize yields. frontiersin.org Feeding the engineered microbes with specific fatty acid precursors, a technique shown to be effective for producing other polyhydroxyalkanoates (PHAs), could also enhance the production of the target molecule. nih.gov Developing such a bio-based manufacturing process would not only ensure a consistent supply for research and potential commercial applications but also align with goals for sustainable chemical production.

| Potential Microbial Chassis | Relevant Engineering Strategy | Potential Precursor Feedstock |

| Saccharomyces cerevisiae | Overexpression of fatty acid synthase and specific desaturases/methyltransferases. | Glucose, simple sugars |

| Escherichia coli | Heterologous expression of biosynthetic gene cluster. | Glycerol, fatty acids |

| Alcaligenes sp. | Pathway optimization and precursor supplementation. | Palmitic acid, Oleic acid |

Development of Advanced Biosensors and Detection Platforms

The ability to detect and quantify this compound in real-time and in complex mixtures is crucial for studying its dynamics in biological and environmental systems. Future research will likely focus on creating advanced biosensors specifically for this purpose. frontiersin.org These platforms could be adapted from existing technologies developed for other fatty acids. acs.orgmdpi.com

One approach involves amperometric biosensors, which use enzymes to generate a measurable electrical current upon reacting with the target molecule. researchgate.net For this compound, this would require the discovery or engineering of a specific oxidase or dehydrogenase enzyme that selectively recognizes its unique branched and unsaturated structure. Another promising avenue is the development of chemiresistive sensors, where enzymatic reactions modulate the conductivity of a material like a conductive polymer-coated thread. acs.org Such biosensors could offer high sensitivity and selectivity, enabling applications from monitoring microbial cultures to analyzing its presence in host tissues. frontiersin.orgfrontiersin.org

| Existing Fatty Acid Biosensor Technology | Sensing Principle | Reported Analyte | Potential for Adaptation |

| Amperometric Enzyme-Based Array | Electrochemical detection via specific dehydrogenases. frontiersin.org | Volatile Fatty Acids (e.g., acetate, propionate) | Requires identification of a specific dehydrogenase for this compound. |

| Thread-Based Chemiresistive Sensor | Bienzymatic reaction on a conductive polymer thread. acs.org | Linoleic Acid | High selectivity depends on finding a specific enzyme (e.g., a lipoxygenase) that reacts with the target acid. |

| Screen-Printed Carbon Electrode | Cobalt phthalocyanine (B1677752) mediated detection. mdpi.comresearchgate.net | Linoleic and α-Linolenic Acid | The electrocatalyst and enzyme system would need to be optimized for the structure of this compound. |

Exploration of its Role in Interspecies Chemical Communication